Panasenoside: A Technical Guide to Structure Elucidation and Characterization
Panasenoside: A Technical Guide to Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure elucidation and characterization of Panasenoside. Initially, it is crucial to clarify a common point of confusion: while the name "Panasenoside" suggests a ginsenoside from Panax species, it is, in fact, a synonym for Kaempferol 3-O-beta-D-glucosylgalactoside . This compound is not a triterpene saponin (like ginsenosides) but a flavonoid glycoside. Flavonoids are a class of polyphenolic secondary metabolites found in plants, and Panasenoside has been reported in various plant species, including Alangium kurzii and Trigonella foenum-graecum.[1] The structural backbone of Panasenoside is kaempferol, a well-studied flavonol known for its antioxidant and other biological activities. This guide will detail the methodologies for isolating, identifying, and characterizing this specific flavonoid glycoside and its biological activities.
Isolation and Purification of Panasenoside
The isolation and purification of flavonoid glycosides like Panasenoside from plant material typically involve a multi-step process combining extraction and chromatographic techniques. The general workflow is designed to separate compounds based on their polarity and molecular size.
Experimental Protocol: Isolation and Purification
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Extraction:
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Air-dried and powdered plant material is extracted with a polar solvent such as methanol, ethanol, or an aqueous mixture of these alcohols at room temperature.
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The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.
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The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Preliminary Fractionation (Column Chromatography):
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The crude extract is subjected to column chromatography for initial fractionation.
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A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).
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Alternatively, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed to separate compounds based on their molecular size.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid glycosides.
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Final Purification (Preparative HPLC):
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Fractions enriched with Panasenoside are further purified using preparative High-Performance Liquid Chromatography (HPLC).
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A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.
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The elution is monitored by a UV detector at a wavelength where flavonoids absorb strongly (typically around 254 nm and 350 nm).
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The peak corresponding to Panasenoside is collected, and the solvent is evaporated to yield the pure compound.
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Structure Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For Panasenoside, electrospray ionization (ESI) is a common technique, often coupled with tandem mass spectrometry (MS/MS).
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |
| Molecular Weight | 610.5 g/mol | [1] |
| Exact Mass | 610.15338487 Da | [1] |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 611 | [2] |
| Key MS/MS Fragments | m/z 465, 303, 257, 229 | [2] |
Table 1: Mass Spectrometric Data for Panasenoside (Kaempferol 3-O-beta-D-glucosylgalactoside)
The fragmentation pattern in MS/MS is characteristic. The initial loss of the sugar moieties is typically observed, followed by the fragmentation of the kaempferol aglycone. The loss of a hexose unit (glucose or galactose) corresponds to a neutral loss of 162 Da.
Experimental Protocol: LC-MS/MS Analysis
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Liquid Chromatography (LC):
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A UPLC/HPLC system equipped with a C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used.
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The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
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A gradient elution is employed, for example, starting with a low percentage of B and gradually increasing to elute compounds of increasing hydrophobicity.
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The column temperature is maintained, for instance, at 40°C.
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Mass Spectrometry (MS):
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The eluent from the LC is introduced into a mass spectrometer equipped with an ESI source.
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Data can be acquired in both positive and negative ion modes.
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For MS/MS analysis, the parent ion (e.g., [M+H]⁺ at m/z 611) is selected and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon) to generate fragment ions.
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The fragment ions are analyzed to determine the fragmentation pathway.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Kaempferol Aglycone | ||
| 2 | 155.6 | - |
| 3 | 132.9 | - |
| 4 | 177.5 | - |
| 5 | 161.2 | - |
| 6 | 98.6 | 6.21 (d, 2.0) |
| 7 | 164.1 | - |
| 8 | 93.6 | 6.43 (d, 2.0) |
| 9 | 156.3 | - |
| 10 | 103.9 | - |
| 1' | 120.9 | - |
| 2' | 130.9 | 8.05 (d, 8.8) |
| 3' | 115.3 | 6.91 (d, 8.8) |
| 4' | 159.9 | - |
| 5' | 115.3 | 6.91 (d, 8.8) |
| 6' | 130.9 | 8.05 (d, 8.8) |
| Inner Glucose | ||
| 1'' | 98.0 | 5.70 (d, 7.2) |
| 2'' | 82.4 | 3.55 (m) |
| 3'' | 77.5 | 3.45 (m) |
| 4'' | 69.6 | 3.25 (m) |
| 5'' | 76.6 | 3.40 (m) |
| 6'' | 60.8 | 3.70 (m), 3.50 (m) |
| Terminal Glucose | ||
| 1''' | 104.1 | 4.42 (d, 7.8) |
| 2''' | 74.4 | 3.10 (m) |
| 3''' | 77.0 | 3.20 (m) |
| 4''' | 69.7 | 3.15 (m) |
| 5''' | 76.6 | 3.30 (m) |
| 6''' | 60.5 | 3.65 (m), 3.45 (m) |
Table 2: ¹H and ¹³C NMR Spectral Data for Kaempferol 3-O-sophoroside in DMSO-d₆. Note: This data is for a closely related compound and serves as an illustrative example.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
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1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations) within the same spin system, which is crucial for tracing the connectivity within the sugar rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is critical for determining the linkage points between the sugar units and the attachment of the sugar chain to the kaempferol aglycone.
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Biological Characterization
Kaempferol and its glycosides, including Panasenoside, are known to exhibit a range of biological activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Biological Activities
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Anti-inflammatory: Kaempferol glycosides can inhibit the production of pro-inflammatory mediators.
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Antioxidant: The phenolic structure of flavonoids allows them to scavenge free radicals and reduce oxidative stress.
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Anticancer: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Signaling Pathways
Two of the most significant signaling pathways modulated by kaempferol and its derivatives are the PI3K/Akt and MAPK/NF-κB pathways. These pathways are central to cell survival, proliferation, and inflammation.
The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle.[2][3][4][5][6] The MAPK/NF-κB pathway plays a crucial role in the inflammatory response.[7][8][9][10][11] Kaempferol and its glycosides have been shown to inhibit these pathways at various points, leading to their anti-inflammatory and anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Pan paniscus (bonobo) [kegg.jp]
- 7. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
